4-Methoxyphenoxyacetonitrile

描述

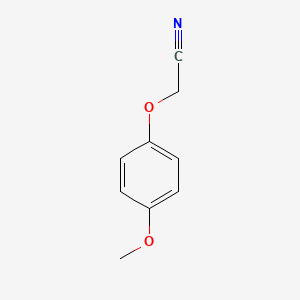

Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNADCCRKYFVIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342184 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-12-4 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes for 4-Methoxyphenoxyacetonitrile

The creation of the this compound structure can be achieved through several established and developing synthetic strategies. These routes primarily involve the formation of the ether linkage and the introduction of the nitrile functional group.

The most common and direct method for synthesizing this compound is through the alkylation of a phenol (B47542) derivative, specifically 4-methoxyphenol (B1676288). This reaction typically follows the Williamson ether synthesis model, a robust and versatile method for forming ethers. masterorganicchemistry.com The process involves the deprotonation of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion, which then attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com

The general reaction is as follows:

Step 1: Deprotonation. 4-methoxyphenol is treated with a base to form the sodium or potassium 4-methoxyphenoxide salt. The choice of base is crucial; for phenolic hydroxyl groups, which are more acidic than those of alcohols, weak Lewis bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient. francis-press.com For less reactive systems, stronger bases like sodium hydride (NaH) may be employed. libretexts.org

Step 2: Nucleophilic Attack. The resulting phenoxide ion acts as a nucleophile, attacking an α-haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. The halide serves as the leaving group, resulting in the formation of the C-O ether bond and yielding this compound. masterorganicchemistry.com

The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone, to facilitate the SN2 mechanism. masterorganicchemistry.comfrancis-press.com

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis of this compound

| Component | Example | Role | Citation |

|---|---|---|---|

| Phenol | 4-Methoxyphenol | Starting material, source of the phenoxy group | francis-press.com |

| Alkylating Agent | Chloroacetonitrile, Bromoacetonitrile | Provides the acetonitrile (B52724) moiety | masterorganicchemistry.com |

| Base | K₂CO₃, NaH | Deprotonates the phenol to form the nucleophile | francis-press.comlibretexts.org |

| Solvent | Acetone, DMF, DMSO | Provides a medium for the SN2 reaction | masterorganicchemistry.comfrancis-press.com |

While direct alkylation with a haloacetonitrile is common, this compound can also be conceptualized as being formed from precursors where the nitrile group is generated in a separate step. One such pathway involves starting with 4-methoxyphenoxyacetic acid. hmdb.ca This acid can be converted to its corresponding primary amide, 4-methoxyphenoxyacetamide. Subsequent dehydration of this amide using a dehydrating agent like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) would yield the target nitrile.

Another emerging method for nitrile synthesis that could be adapted for this compound is the dehydration of aldoximes. researchgate.net In this hypothetical route, one would start with 4-methoxyphenoxyacetaldehyde. This aldehyde would first be converted to 4-methoxyphenoxyacetaldehyde oxime, which could then be dehydrated, potentially using a catalyst, to form this compound. researchgate.net

To improve reaction efficiency, catalysts are often employed in the synthesis of this compound.

Phase-Transfer Catalysis: In the Williamson ether synthesis, if the phenoxide salt has low solubility in the organic solvent containing the alkylating agent, a phase-transfer catalyst (PTC) can be used. utahtech.edu A catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase, where the reaction occurs, thereby increasing the reaction rate. utahtech.edu

Finkelstein Reaction: When using a less reactive alkylating agent like chloroacetonitrile, the reaction can be catalyzed by adding a catalytic amount of an iodide salt, such as potassium iodide (KI). youtube.com The iodide ion displaces the chloride in a Finkelstein reaction to form the more reactive iodoacetonitrile (B1630358) in situ, which is then more readily attacked by the phenoxide nucleophile. youtube.com

Silver(I) Oxide: A milder variation of the Williamson synthesis uses silver(I) oxide (Ag₂O) instead of a strong base. libretexts.org This method is particularly useful for sensitive substrates as it avoids the need to pre-form the alkoxide and can proceed under gentler conditions. libretexts.org

The molecule this compound itself is achiral and therefore does not have stereoisomers. However, stereoselectivity becomes a critical consideration if the carbon atom alpha to the nitrile group is substituted, creating a chiral center. For instance, in the synthesis of a hypothetical derivative like 2-(4-methoxyphenoxy)propanenitrile, controlling the stereochemistry would be essential.

Research into the stereoselective synthesis of related structures, such as β-methoxytyrosine, provides insight into the strategies that could be employed. nih.gov In such cases, the synthesis would likely start from a chiral precursor, such as an enantiomerically pure amino acid like (S)- or (R)-serine, to set the desired stereochemistry early in the synthetic sequence. nih.gov The introduction of the 4-methoxyphenoxy group via an SN2 reaction on a chiral electrophile would proceed with inversion of configuration, a key principle in stereoselective synthesis.

Comprehensive Reaction Pathways and Mechanisms

The reactivity of this compound is dominated by the chemistry of its nitrile functional group.

The carbon atom of the nitrile group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom, which polarizes the triple bond. youtube.com This makes the carbon susceptible to attack by nucleophiles in a reaction known as nucleophilic addition. libretexts.org

The general mechanism involves the attack of a nucleophile on the electrophilic carbon, breaking the pi bond and pushing electron density onto the nitrogen atom. byjus.com This forms a tetrahedral intermediate, specifically an imine anion. byjus.comopenstax.org The subsequent fate of this intermediate depends on the reaction conditions and the nucleophile used.

Acidic or Aqueous Workup: The imine anion intermediate is typically protonated during workup to form an imine. This imine can then be hydrolyzed to a ketone, which is a common outcome for the reaction of nitriles with Grignard or organolithium reagents.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can add a hydride ion (H⁻) as the nucleophile. A second hydride addition to the imine intermediate results in the complete reduction of the nitrile to a primary amine, 2-(4-methoxyphenoxy)ethan-1-amine.

The approach of the nucleophile to the planar, sp-hybridized nitrile carbon is sterically unhindered. openstax.org The reaction transforms the carbon from sp to sp² hybridization in the imine intermediate, and finally to sp³ if reduced to an amine. byjus.com

Derivatives via Esterification and Amidation

The nitrile functional group of this compound serves as a key precursor for the synthesis of corresponding esters and amides. This transformation typically proceeds via hydrolysis of the nitrile to a carboxylic acid intermediate.

Hydrolysis to Carboxylic Acid: The nitrile group can be fully hydrolyzed under acidic or basic conditions to yield 4-methoxyphenoxyacetic acid. This carboxylic acid is a crucial intermediate that opens the gateway to ester and amide derivatives.

Esterification: The resulting 4-methoxyphenoxyacetic acid can be converted into a variety of esters through processes like the Fischer esterification. youtube.com This reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com The reaction is an equilibrium process where the removal of water drives the reaction towards the formation of the ester.

Amidation: Amide derivatives can be synthesized from the intermediate carboxylic acid. This typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, direct condensation of the carboxylic acid and an amine can be achieved using coupling agents or by applying heat. youtube.com In some modern approaches, amides can be directly converted to esters using reagents like dimethyl sulfate, a method that overcomes the low reactivity of the amide C-N bond. nih.govresearchgate.net

Table 1: Potential Esterification and Amidation Reactions

| Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Esterification | 4-Methoxyphenoxyacetic Acid | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ethyl 4-methoxyphenoxyacetate |

| Amidation | 4-Methoxyphenoxyacetic Acid | Amine (e.g., Diethylamine), Coupling Agent | N,N-Diethyl-4-methoxyphenoxyacetamide |

Cycloaddition Reactions and Heterocycle Formation

The aromatic ring and the nitrile group of this compound or its derivatives can participate in cycloaddition reactions, leading to the formation of complex heterocyclic structures. These reactions are fundamental in building polycyclic systems. An efficient strategy for synthesizing functionalized bipyridines, for example, involves aza Diels–Alder reactions. researchgate.net While direct participation of the nitrile group as a dienophile in a standard Diels-Alder reaction is rare, it can be activated or transformed into other groups that readily undergo cycloadditions. The phenyl ring can also act as a component in certain [2+2+2] cycloadditions catalyzed by transition metals, providing a route to more complex carbocyclic and heterocyclic frameworks.

Oxidation and Reduction Pathways

The functional groups within this compound are susceptible to both oxidation and reduction, which alters the oxidation state of the atoms involved. libretexts.orgkhanacademy.org These redox reactions are a cornerstone of organic synthesis, allowing for interconversion between functional groups. youtube.comyoutube.com

Reduction: The most common reduction pathway for this compound involves the transformation of the nitrile group.

Nitrile to Primary Amine: The cyano group can be readily reduced to a primary amine (2-(4-methoxyphenoxy)ethan-1-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as H₂ over a Raney Nickel or Palladium catalyst. This transformation is significant as it introduces a basic amino group, which can be further functionalized.

Oxidation: The oxidation of this compound can be more complex and may lead to several products depending on the reagents and conditions used.

Oxidative Cleavage: Strong oxidizing agents can potentially cleave the ether bond or oxidize the aromatic ring, though these reactions often require harsh conditions and may lack selectivity.

Benzylic Oxidation: If the alkyl chain were longer, it would be susceptible to benzylic oxidation. However, in this molecule, the ether oxygen atom influences the reactivity of the adjacent methylene (B1212753) group.

Table 2: Key Reduction Pathway for this compound

| Reaction Type | Reactant | Reagent(s) | Product | Change in Oxidation State |

|---|

| Nitrile Reduction | this compound | 1. LiAlH₄ 2. H₂O | 2-(4-Methoxyphenoxy)ethan-1-amine | Carbon (in CN) is reduced. youtube.com |

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.deslideshare.net While this compound itself may not directly undergo common named rearrangements, its derivatives can be ideal substrates for such transformations.

For instance, if the nitrile group is hydrolyzed to a carboxylic acid and then transformed into a ketone derivative (e.g., 1-(4-methoxyphenoxy)propan-2-one), this new molecule could undergo several synthetically useful rearrangements:

Baeyer-Villiger Rearrangement: Oxidation of the ketone derivative with a peroxy acid (like m-CPBA) could lead to a Baeyer-Villiger rearrangement, where an oxygen atom is inserted adjacent to the carbonyl group to form an ester. wiley-vch.demsu.edu

Beckmann Rearrangement: The ketone can be converted to its corresponding oxime by reacting it with hydroxylamine. libretexts.org Treatment of this oxime with a strong acid can initiate a Beckmann rearrangement, transforming the oxime into an amide. libretexts.org

Favorskii Rearrangement: If an α-halo ketone derivative is synthesized, it could undergo a Favorskii rearrangement in the presence of a base, typically resulting in a ring contraction or the formation of a rearranged ester product. libretexts.orgmsu.edu

Derivatization Strategies for Enhanced Functionality

Introduction of Chromophores and Fluorophores

To enhance the utility of this compound in analytical and biological applications, chromophores (light-absorbing groups) and fluorophores (fluorescent groups) can be introduced into its structure.

Aromatic Ring Functionalization: The methoxy-substituted phenyl ring is the primary site for introducing these groups. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be used to install functional groups that either act as chromophores themselves or serve as handles for attaching larger fluorescent moieties.

Functional Group Conversion: The nitrile group can be reduced to an amine, which is a highly versatile functional group for derivatization. This amine can be readily coupled with a wide variety of commercially available fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate, dansyl chloride) to create fluorescently labeled derivatives. This method allows for the covalent attachment of a fluorophore, creating a stable, trackable molecule. nih.gov

Selective Derivatization for Analytical Applications

Selective derivatization is a key strategy for improving the detection and quantification of molecules in analytical chemistry.

Chromatographic Analysis: Attaching a chromophore that absorbs strongly in the UV-Visible region allows for sensitive detection using HPLC with a UV detector. Derivatization can also alter the polarity and volatility of the molecule, which can be optimized for better separation in gas chromatography (GC) or liquid chromatography (LC).

Fluorescence-Based Assays: The introduction of a fluorophore enables highly sensitive detection using fluorescence spectroscopy or microscopy. nih.gov This is particularly useful for trace analysis or for imaging the localization of the molecule within biological systems. The high signal-to-noise ratio of fluorescence makes it a powerful analytical tool. nih.govmsu.edu

Multistep Derivatization Schemes

The strategic derivatization of this compound into more complex heterocyclic structures represents a significant avenue in synthetic organic chemistry. The inherent reactivity of the nitrile functional group allows for its transformation into various five-membered rings, which can be further functionalized. A key example of such a multistep derivatization is the synthesis of N-alkylated tetrazoles, which are of considerable interest in medicinal chemistry.

A plausible and efficient two-step synthetic sequence to convert this compound into N-substituted tetrazole derivatives involves an initial [3+2] cycloaddition to form the tetrazole ring, followed by a regioselective N-alkylation.

Step 1: Synthesis of 5-(4-Methoxyphenoxymethyl)-1H-tetrazole

The first step is the conversion of the nitrile group in this compound into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide. The reaction is often catalyzed by a Lewis acid or a proton source to activate the nitrile group towards nucleophilic attack by the azide ion. Various catalytic systems have been developed for this transformation, offering mild reaction conditions and good yields for a wide range of nitrile substrates. organic-chemistry.orgscielo.brnih.gov

A common and effective method involves the use of zinc(II) chloride as a catalyst in a suitable solvent like isopropanol (B130326) or n-butanol. organic-chemistry.org The reaction proceeds by the coordination of the Lewis acidic zinc center to the nitrogen atom of the nitrile, which enhances its electrophilicity and facilitates the cycloaddition with sodium azide.

The proposed reaction is outlined below:

Reaction Scheme 1: Synthesis of 5-(4-Methoxyphenoxymethyl)-1H-tetrazole

NaN3, ZnCl2

(CH3O)C6H4OCH2CN ----------> (CH3O)C6H4OCH2-C4H2N4

Solvent, Δ

```*A schematic representation of the cycloaddition reaction.*

Step 2: N-Alkylation of 5-(4-Methoxyphenoxymethyl)-1H-tetrazole

The tetrazole ring formed in the first step exists as a tautomeric mixture of 1H- and 2H-tetrazoles. The subsequent alkylation of 5-(4-Methoxyphenoxymethyl)-1H-tetrazole can lead to the formation of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the reaction conditions, and the steric and electronic properties of the substituent at the C5 position of the tetrazole ring.

rsc.orgresearchgate.net

A variety of methods for the N-alkylation of 5-substituted-1H-tetrazoles have been reported. One such method involves the diazotization of aliphatic amines, which has been shown to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.govacs.orgThis approach offers a valuable strategy for achieving regioselectivity in the alkylation process. For instance, reaction with an alkyl halide in the presence of a base is a common strategy.

The proposed N-alkylation is depicted in the following scheme:

**Reaction Scheme 2: N-Alkylation of 5-(4-Methoxyphenoxymethyl)-1H-tetrazole**

R-X, Base(CH3O)C6H4OCH2-C4H2N4 ----------------> (CH3O)C6H4OCH2-C4HN4-R (Isomer 1 + Isomer 2) Solvent

*A general scheme for the N-alkylation of the tetrazole intermediate, where R-X is an alkylating agent.*

The following tables provide a summary of the proposed multistep derivatization, with hypothetical data based on analogous reactions found in the literature.

Table 1: Synthesis of 5-(4-Methoxyphenoxymethyl)-1H-tetrazole

Starting Material Reagents Catalyst Solvent Reaction Conditions Product Hypothetical Yield (%) This compound Sodium Azide (NaN₃) Zinc Chloride (ZnCl₂) Isopropanol Reflux 5-(4-Methoxyphenoxymethyl)-1H-tetrazole 85-95

This interactive table summarizes the first step of the derivatization.

Table 2: N-Alkylation of 5-(4-Methoxyphenoxymethyl)-1H-tetrazole

Starting Material Alkylating Agent (R-X) Base Solvent Reaction Conditions Products Hypothetical Yield (%) (Isomer Ratio) 5-(4-Methoxyphenoxymethyl)-1H-tetrazole Methyl Iodide (CH₃I) Potassium Carbonate (K₂CO₃) Acetone Room Temperature 1-Methyl-5-(4-methoxyphenoxymethyl)-1H-tetrazole and 2-Methyl-5-(4-methoxyphenoxymethyl)-2H-tetrazole 80-90 (Varies) 5-(4-Methoxyphenoxymethyl)-1H-tetrazole Benzyl Bromide (BnBr) Sodium Hydride (NaH) Dimethylformamide (DMF) 0 °C to Room Temperature 1-Benzyl-5-(4-methoxyphenoxymethyl)-1H-tetrazole and 2-Benzyl-5-(4-methoxyphenoxymethyl)-2H-tetrazole 75-85 (Varies)

This interactive table outlines the second step, showcasing the synthesis of different N-alkylated derivatives.

These multistep derivatization schemes demonstrate how this compound can serve as a versatile starting material for the synthesis of more complex and potentially biologically active tetrazole derivatives. The choice of reagents and reaction conditions in each step allows for the controlled introduction of different functional groups, enabling the creation of a library of compounds for further investigation.

Table of Mentioned Compounds

Compound Name This compound Sodium Azide Zinc Chloride Isopropanol n-Butanol 5-(4-Methoxyphenoxymethyl)-1H-tetrazole 1-Methyl-5-(4-methoxyphenoxymethyl)-1H-tetrazole 2-Methyl-5-(4-methoxyphenoxymethyl)-2H-tetrazole 1-Benzyl-5-(4-methoxyphenoxymethyl)-1H-tetrazole 2-Benzyl-5-(4-methoxyphenoxymethyl)-2H-tetrazole Methyl Iodide Benzyl Bromide Potassium Carbonate Sodium Hydride Acetone Dimethylformamide (DMF)

Advanced Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is instrumental in elucidating the fine details of the molecular architecture of 4-Methoxyphenoxyacetonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm its structure. Although a specific spectrum for this compound is not publicly available, related compounds like 4-methoxyphenylacetic acid offer insights into the expected chemical shifts. hmdb.ca In a typical ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons adjacent to the nitrile and ether oxygen, and the methoxy (B1213986) (-OCH3) protons. The splitting patterns and integration of these signals would further confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, the nitrile carbon, and the methoxy carbon.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govkurouskilab.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, the C-O-C (ether) stretches, and the C-H bonds of the aromatic ring and the methoxy group. chemicalbook.comresearchgate.net Raman spectroscopy provides similar but often complementary information, with certain vibrational modes being more prominent in Raman than in IR, and vice versa. nih.govamericanpharmaceuticalreview.comresearchgate.net The combination of both techniques offers a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation. nih.govkurouskilab.com

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. libretexts.org Molecules with conjugated π systems, such as the aromatic ring in this compound, typically exhibit characteristic absorption maxima in the UV region. libretexts.org The position and intensity of these absorption bands can provide information about the extent of conjugation and the presence of chromophores. libretexts.org For instance, the UV-Vis spectrum of a similar compound, 4'-Methoxyacetophenone, shows a strong absorbance at a specific wavelength. spectrabase.com The analysis of the UV-Visible spectrum of this compound can be useful for quantitative analysis and for studying its electronic properties.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, purification, and identification of components in a mixture. nih.gov Various chromatographic methods can be employed for the analysis of this compound.

Commonly used techniques include:

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components based on their boiling points and interactions with a stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their polarity and interactions with a stationary phase and a liquid mobile phase. creative-proteomics.com HPLC can be used for both qualitative and quantitative analysis of this compound. creative-proteomics.com

Thin-Layer Chromatography (TLC): A simple and rapid technique for monitoring the progress of reactions and assessing the purity of a sample. slideshare.net

The choice of chromatographic technique depends on the specific analytical goal, whether it is for purification, identification, or quantification of this compound. nih.govcreative-proteomics.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The methodology is typically developed to ensure high resolution, sensitivity, and reproducibility.

Detailed Research Findings:

While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as 4-methoxyphenylacetic acid and 4-methoxyphenol (B1676288), provide a strong basis for its analysis. nih.govsielc.com For instance, a reversed-phase HPLC method is the most probable approach. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase.

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a C18 analytical column to perform the separation, and a UV detector for quantification. nih.gov The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The methoxy and cyano groups in this compound influence its polarity and, consequently, its retention time on the column.

The mobile phase composition is a critical parameter. A mixture of acetonitrile (B52724) and water or a buffer solution is commonly used for similar aromatic compounds. nih.govsielc.com The ratio of these solvents can be adjusted to optimize the separation, with a higher concentration of the organic modifier (acetonitrile) generally leading to a shorter retention time. The pH of the mobile phase, if a buffer is used, can also play a role in the retention behavior, especially if there are any ionizable impurities present.

Detection is often carried out using a UV-Vis detector, as the benzene (B151609) ring in this compound provides strong ultraviolet absorbance. The selection of an appropriate wavelength, typically around the absorbance maximum of the compound, is crucial for achieving high sensitivity.

The following interactive data table summarizes a hypothetical, yet scientifically plausible, set of HPLC parameters for the analysis of this compound, based on methods for related compounds. nih.govsielc.com

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 275 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | ~ 4.5 min |

Note: The data in this table is illustrative and based on typical HPLC parameters for structurally related compounds. Actual values may vary depending on the specific instrumentation and experimental conditions.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for its characterization.

Detailed Research Findings:

A GC analysis of this compound would involve injecting a sample into a heated inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. The column's stationary phase, a high-boiling-point liquid coated on the inner surface, interacts with the components of the sample at different rates, leading to their separation. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.

The choice of the GC column is critical. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely provide good separation for this compound and related impurities. The temperature of the oven is another key parameter. A temperature program, where the oven temperature is gradually increased, is often employed to ensure the efficient elution of compounds with different boiling points.

When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra. The mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its fragmentation pattern. This information is invaluable for the unambiguous identification of the compound.

The following interactive data table outlines a potential set of GC-MS parameters for the analysis of this compound, based on general principles and methods for similar aromatic compounds.

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-400 amu |

Note: The data in this table is illustrative and based on typical GC-MS parameters for volatile organic compounds of similar structure. Actual values may vary depending on the specific instrumentation and experimental conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

The electronic structure of 4-Methoxyphenoxyacetonitrile is characterized by the interplay between the methoxy-substituted phenyl ring, the ether linkage, and the nitrile group. The methoxy (B1213986) group, being an electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions. The ether oxygen and the nitrile nitrogen are regions of high electron density due to the presence of lone pairs.

Reactivity predictions can be inferred from the distribution of electron density and molecular orbitals. The nitrile group is a potential site for nucleophilic attack at the carbon atom and electrophilic interaction at the nitrogen atom. The aromatic ring is susceptible to electrophilic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions. Computational methods can quantify these predictions through the calculation of parameters such as electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) energies.

Computational simulations are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. While a detailed computational study for this compound is not published, general principles suggest that the protons on the aromatic ring would appear in the aromatic region (typically 6.8-7.5 ppm), with the methoxy group protons appearing further upfield. The methylene (B1212753) protons adjacent to the oxygen and nitrile groups would have distinct chemical shifts influenced by these electronegative atoms. Similarly, 13C NMR chemical shifts can be predicted to identify the carbon skeleton.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency analysis can predict the wavenumbers and intensities of the characteristic vibrational bands. For this compound, key predicted vibrations would include the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), C-O-C stretching vibrations of the ether linkage, and various C-H and C=C stretching and bending modes of the aromatic ring.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions. Simulations can predict the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions within the molecule. The presence of the aromatic ring and the nitrile group would be expected to result in characteristic absorptions in the UV region.

Computational chemistry can be employed to model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of various reactions can be assessed. For instance, the mechanism of hydrolysis of the nitrile group or substitution reactions on the aromatic ring could be investigated to understand the energy barriers and intermediate structures involved. However, specific published studies elucidating reaction mechanisms for this compound are currently unavailable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules.

The flexibility of this compound arises from the rotation around the C-O and C-C single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. The relative orientation of the phenoxy and acetonitrile (B52724) groups will be governed by steric and electronic effects. Computational methods can systematically explore the potential energy surface to locate the global and local energy minima, representing the most probable conformations. The dihedral angles between the phenyl ring and the oxyacetonitrile side chain are key parameters in defining these conformations.

In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of this packing is determined by a balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···N or C-H···O hydrogen bonds. The polar nitrile and ether groups are expected to play a significant role in directing the crystal packing. While the crystal structure of this compound has not been publicly reported, computational crystal structure prediction methods could be used to explore possible packing arrangements and predict the resulting crystal morphology.

Advanced Applications in Materials Science and Chemical Biology

Role as an Intermediate in Complex Molecule Synthesis

4-Methoxyphenoxyacetonitrile is a key precursor for constructing various heterocyclic scaffolds that form the core of many pharmacologically active agents. Its nitrile group can be readily converted into other functional groups, facilitating the assembly of intricate molecular architectures.

This compound and its analogs are instrumental in building substituted pyrimidine (B1678525) rings, which are central to numerous biologically active compounds. A common strategy involves the conversion of the nitrile group to an amidine, which can then undergo cyclization to form the pyrimidine core. An alternative approach involves a multi-step, one-pot synthesis to create diaminopyrimidine structures. For instance, a process for synthesizing 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, a complex derivative, uses 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile as the starting material. google.com This synthesis avoids the use of anilines, which can complicate the purification of the final product. google.com

The process begins by treating the acetonitrile (B52724) derivative with ethyl formate (B1220265) in N-Methyl-2-pyrrolidone (NMP), which is then added to a solution of potassium tert-butoxide. google.com This specific order of addition is crucial to prevent the dimerization of the starting material. google.com The resulting enolate is then treated with guanidine (B92328) to complete the formation of the diaminopyrimidine ring directly, without the need for isolating intermediates. google.com This method highlights a significant advantage in process chemistry, providing a direct and controlled route to the desired pyrimidine scaffold. google.com

Table 1: Key Steps in Diaminopyrimidine Synthesis from an Acetonitrile Intermediate google.com

| Step | Reactants | Key Reagents/Solvents | Purpose |

|---|---|---|---|

| 1 | 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile | Ethyl formate, Potassium tert-butoxide, NMP | Formation of a reactive enolate intermediate. |

| 2 | Enolate Intermediate from Step 1 | Guanidine | Cyclization to form the final diaminopyrimidine ring. |

This general pathway is crucial in synthesizing drugs like Gefapixant, where a substituted 2-(phenoxy)acetonitrile is a key building block. researchgate.netnih.gov

This compound is a confirmed precursor for the synthesis of specific tetrazole derivatives. Research has documented the direct synthesis of 5-((4-Methoxyphenoxy)methyl)-1H-tetrazole from 2-(4-methoxyphenoxy)acetonitrile. fu-berlin.de This transformation leverages the nitrile functionality of the starting material, which undergoes a [2+3] cycloaddition reaction with an azide (B81097) source to form the five-membered, nitrogen-rich tetrazole ring. This application is particularly relevant in medicinal chemistry, where the tetrazole group is often used as a bioisostere for a carboxylic acid group. fu-berlin.de

Beyond the specific examples above, this compound and its derivatives are pivotal in creating a range of other biologically active scaffolds. A prominent example is its role in the synthesis of Gefapixant (AF-219), a selective P2X3 receptor antagonist used for treating refractory chronic cough. researchgate.net The synthesis of an analogue, AF-219-2, involves the preparation of 2-(2-(sec-butyl)-5-chloro-4-methoxyphenoxy)acetonitrile from its corresponding phenol (B47542) as a key intermediate step. nih.gov This acetonitrile derivative is then used to construct the final 5-(phenoxy)pyrimidine-2,4-diamine structure of the drug. researchgate.netnih.gov This application underscores the importance of phenoxyacetonitrile (B46853) scaffolds in developing novel, non-narcotic therapeutics for challenging medical conditions. researchgate.net

Functional Materials Development

Polymer Science and Engineering

While direct applications of this compound in polymer science and engineering are not extensively documented in publicly available research, the fundamental components of its structure are relevant to the field. Polymer science involves the synthesis of monomers and their polymerization into long chains to create materials with specific properties. The phenoxy and nitrile groups present in the molecule are functional groups that can, in principle, be involved in polymerization reactions or be incorporated to impart desired characteristics, such as thermal stability or specific solubility, to a polymer matrix. Further research would be required to explore its potential as a monomer or an additive in polymer synthesis.

Chemical Biology and Medicinal Chemistry Investigations

The 4-methoxyphenyl (B3050149) moiety is a common feature in many biologically active compounds, making derivatives of this compound a subject of interest in medicinal chemistry.

P2X receptors are ATP-gated ion channels involved in a wide range of physiological processes, making them important drug targets. nih.gov These receptors are subject to modulation by various chemical compounds. nih.gov While this compound itself is not identified as a primary modulator, the broader class of methoxy-substituted phenyl compounds is explored for such activities. The development of selective modulators is a key area of research, with compounds being designed to interact with allosteric sites on the receptor to either enhance or inhibit its function. nih.gov For instance, the P2X4 receptor is known to be modulated by the drug Ivermectin, highlighting the potential for complex molecules to act as specific modulators. nih.gov The structural motifs within this compound could serve as a foundational element for designing novel ligands that target the binding sites of P2X receptors.

Signal Transducer and Activator of Transcription 5 (STAT5) is a crucial protein in cellular signaling pathways that control cell proliferation and survival. Its abnormal activation is linked to various cancers, particularly hematopoietic malignancies. researchgate.netcancer-research-network.com This has driven the search for potent and selective STAT5 inhibitors.

Several small molecules have been developed to target STAT5, often by binding to its SH2 domain, which is critical for its activation and dimerization. researchgate.netcancer-research-network.comnih.gov One such inhibitor, AC-4-130, is a potent STAT5 SH2 domain inhibitor that disrupts its activity and has shown anti-cancer effects in acute myeloid leukemia (AML) models. nih.govmedchemexpress.com Another compound identified as a STAT5 inhibitor is Pimozide, a drug that has been shown to decrease STAT5 phosphorylation and induce apoptosis in chronic myelogenous leukemia (CML) cells. nih.govmerckmillipore.com Although these specific compounds are not direct derivatives of this compound, the investigation into small-molecule inhibitors like them underscores the therapeutic strategy of targeting STAT5.

Table 1: Examples of Investigational STAT5 Inhibitors

| Compound | Mechanism of Action | Target Disease Models |

|---|---|---|

| AC-4-130 | Potent STAT5 SH2 domain inhibitor; disrupts activation, dimerization, and nuclear translocation. nih.govmedchemexpress.com | Acute Myeloid Leukemia (AML). nih.govmedchemexpress.com |

| Pimozide | Inhibits STAT5 tyrosine phosphorylation and transcriptional activity. nih.govmerckmillipore.com | Chronic Myelogenous Leukemia (CML). nih.gov |

| STAT5-IN-1 | Potent and selective STAT5 inhibitor (IC50 of 47 μM for STAT5β isoform). selleckchem.com | General research tool for STAT5 inhibition. |

| IST5-002 | Small-molecule inhibitor targeting the STAT5a/b SH2-domain. nih.gov | Prostate Cancer, Chronic Myeloid Leukemia. nih.gov |

This table is for informational purposes and is based on preclinical research findings.

Derivatives containing the 4-methoxyphenyl group have demonstrated significant potential as anticancer agents. The presence of a methoxy (B1213986) group on a benzene (B151609) ring has been shown to enhance the anticancer activity of various compounds. nih.gov

Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has identified compounds with notable cytotoxic effects against human cancer cell lines. nih.gov For example, one derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was found to be the most active against the U-87 glioblastoma cell line, reducing cell viability to 19.6%. nih.gov Other hydrazone derivatives in the same study showed significant activity against the MDA-MB-231 breast cancer cell line. nih.gov Similarly, studies on 4-thiazolidinone (B1220212) derivatives have revealed their potential as anticancer agents, with some compounds showing efficacy against lung carcinoma and neuroblastoma cell lines. nih.gov

Table 2: Anticancer Activity of Selected 4-Methoxyphenyl Derivatives

| Derivative Class | Compound Example | Cancer Cell Line | Finding | Reference |

|---|---|---|---|---|

| Propanehydrazide | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Reduced cell viability to 19.6 ± 1.5% | nih.gov |

| Propanehydrazide | Hydrazone derivative 36 | MDA-MB-231 (Breast) | Reduced cell viability to 43.7 ± 7.4% | nih.gov |

| 4-Thiazolidinone | Les-5935 | A549 (Lung Carcinoma) | Decreased metabolic activity without affecting healthy fibroblasts | nih.gov |

This table is for informational purposes and is based on in vitro research findings.

The search for new antibacterial agents is critical due to rising antibiotic resistance. Compounds structurally related to this compound, particularly those containing a methoxyphenyl moiety, have been investigated for their antibacterial properties.

Natural methoxyphenol compounds such as eugenol (B1671780) and vanillin (B372448) exhibit activity against common foodborne pathogens. nih.govmdpi.comnih.gov A study on para-alkoxy phenyl-β-ketoaldehyde derivatives found that 3-(4-methoxyphenyl)-3-oxopropanal (B8659935) O-methyl oxime had potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). scispace.com Furthermore, an alkaloid compound identified as Methoxy phenyl-Oxime, isolated from the leaves of Conocarpus lancifolius, demonstrated significant antibacterial action against Bacillus subtilis, E. coli, and Klebsiella pneumoniae. researchgate.net These findings indicate that the methoxyphenyl scaffold is a promising feature for the development of novel antibacterial agents.

Table 3: Antibacterial Activity of Selected Methoxyphenyl-Related Compounds

| Compound | Target Bacteria | Key Finding | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime | Staphylococcus aureus (including MRSA) | Showed more potent activity than Houttuynin and levofloxacin (B1675101) against MRSA. | scispace.com |

| Methoxy phenyl-Oxime | Bacillus subtilis | Superior activity compared to its effect on E. coli and K. pneumoniae. | researchgate.net |

| Eugenol | Staphylococcus aureus | IC50 of 0.75 mM. | nih.gov |

This table is for informational purposes and is based on in vitro research findings.

常见问题

Q. What synthetic routes are most effective for producing 4-Methoxyphenoxyacetonitrile with high purity?

The synthesis of this compound can be optimized via nitrile hydrolysis of intermediates such as p-methoxyphenylacetonitrile under controlled acidic or basic conditions. Reaction parameters like temperature (80–100°C) and catalyst selection (e.g., sulfuric acid or NaOH) significantly influence yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the compound from byproducts .

Q. How can researchers validate the structural identity of this compound?

Comprehensive spectroscopic characterization is essential:

- NMR : Analyze and spectra to confirm methoxy (–OCH), phenoxy (–O–C), and nitrile (–C≡N) groups.

- FT-IR : Identify characteristic peaks for C≡N (~2240 cm) and aromatic C–O (~1250 cm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), and OSHA-compliant eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in tightly sealed containers in cool, dry conditions, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:

Q. What methodologies enable trace-level detection of this compound in biological matrices?

Solid-phase extraction (SPE) coupled with HPLC–MS/MS is optimal. Key steps:

- SPE : Use C18 cartridges to concentrate the analyte from urine or plasma.

- Chromatography : Employ reverse-phase columns (e.g., C18) with gradient elution (acetonitrile/water + 0.1% formic acid).

- MS/MS : Monitor transition ions (e.g., m/z 164 → 133 for fragmentation) with deuterated internal standards (e.g., d-labeled analogs) to correct matrix effects .

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?

Regioselectivity is governed by electronic and steric factors. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Temperature : Lower temperatures (0–25°C) favor kinetically controlled pathways. Mechanistic studies using -labeling can track oxygen transfer in phenoxy groups .

Q. What strategies mitigate degradation of this compound during long-term storage?

Degradation via hydrolysis or oxidation can be minimized by:

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel).

- Inert Atmosphere : Store under argon or nitrogen to prevent moisture/oxygen exposure.

- Low-Temperature Storage : Maintain at –20°C in amber vials to reduce photolytic cleavage .

Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to ensure reproducibility.

- Contradictory Evidence : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and validate with independent synthetic batches .

- Ethical Compliance : Adhere to institutional safety guidelines and waste disposal protocols for nitriles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。